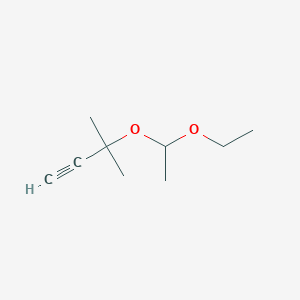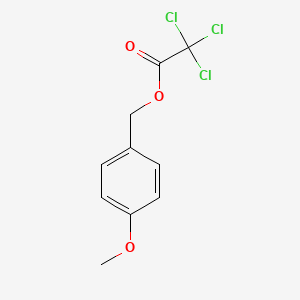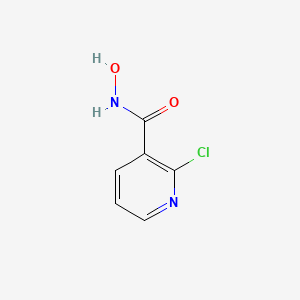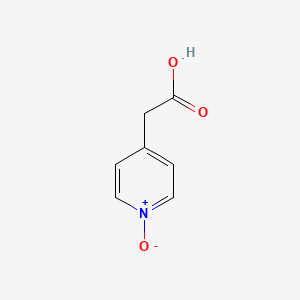
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C9H8Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds as follows:
Formation of the intermediate: 4-methoxybenzaldehyde reacts with chloroform in the presence of sodium hydroxide to form 2,2,2-trichloro-1-(4-methoxyphenyl)ethanol.
Dehydrochlorination: The intermediate undergoes dehydrochlorination to yield Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)-.
Industrial Production Methods
In industrial settings, the production of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 2-chloro-1-(4-methoxyphenyl)ethanol.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products like 2-azido-1-(4-methoxyphenyl)ethanone or 2-thiocyanato-1-(4-methoxyphenyl)ethanone.
Reduction: 2-chloro-1-(4-methoxyphenyl)ethanol.
Oxidation: 2,2-dichloro-1-(4-methoxyphenyl)acetic acid.
Scientific Research Applications
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(4-hydroxyphenyl)-ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
2,2-Dichloro-1-(4-methylphenyl)-ethanone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and affect its biological activity.
Properties
CAS No. |
29003-60-9 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3 |
InChI Key |
YXWSUMDQCTYAOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine,1,6-dihydro-1-methyl-](/img/structure/B8685660.png)






![3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)-](/img/structure/B8685728.png)




![N-[4-(Trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8685754.png)
